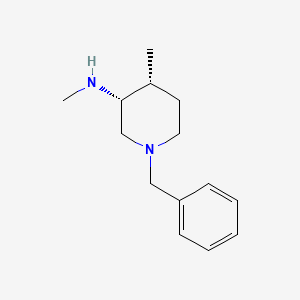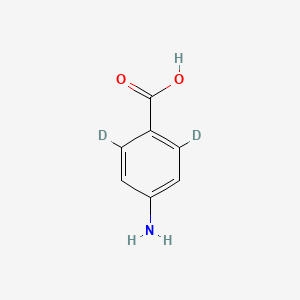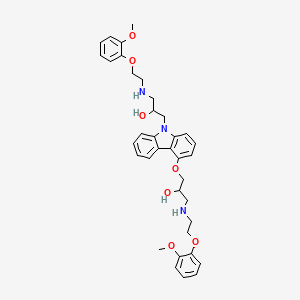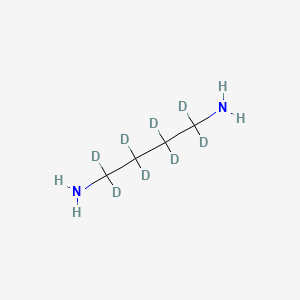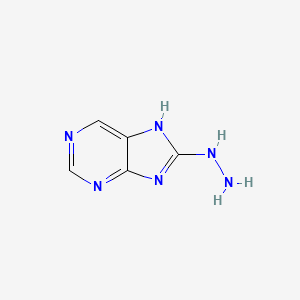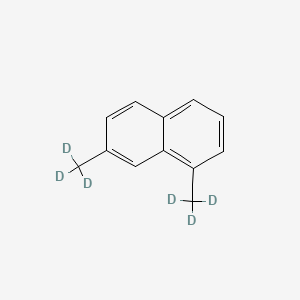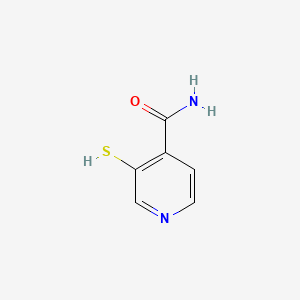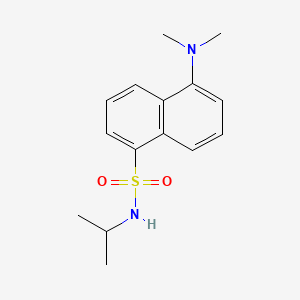
Dansyl-isopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dansyl-isopropylamine is a fluorescent compound widely used in biochemical and analytical applications. It is a derivative of dansyl chloride, where the dansyl group is attached to an isopropylamine moiety. This compound is known for its strong fluorescence properties, making it useful in various detection and labeling techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-isopropylamine typically involves the reaction of dansyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under basic conditions provided by a base like sodium carbonate or triethylamine. The reaction proceeds as follows:
- Dissolve dansyl chloride in an organic solvent.
- Add isopropylamine to the solution.
- Add a base to the mixture to facilitate the reaction.
- Stir the reaction mixture at room temperature for a specified period, usually around 1-2 hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
Dansyl-isopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Complexation: this compound can form complexes with metal ions, which can alter its fluorescence properties.
Common Reagents and Conditions
Bases: Sodium carbonate, triethylamine.
Solvents: Acetone, acetonitrile.
Metal Ions: Copper(II), mercury(II).
Major Products Formed
Dansyl Derivatives: Substitution reactions can yield various dansyl derivatives.
Metal Complexes: Complexation with metal ions forms fluorescent metal-dansyl complexes.
科学研究应用
Dansyl-isopropylamine is used in a wide range of scientific research applications, including:
Biochemistry: Used as a fluorescent probe for detecting and quantifying amino acids, peptides, and proteins.
Analytical Chemistry: Employed in liquid chromatography-mass spectrometry (LC-MS) for the analysis of biological samples.
Environmental Sensing: Incorporated into polymers for detecting hazardous chemical vapors and monitoring environmental conditions.
Medical Research: Utilized in studying metabolic pathways and diagnosing diseases through fluorescence-based assays.
作用机制
The mechanism of action of Dansyl-isopropylamine involves its strong fluorescence properties. When exposed to ultraviolet light, the dansyl group absorbs energy and emits light at a different wavelength, making it detectable. This fluorescence can be influenced by the chemical environment, such as pH, solvent polarity, and the presence of metal ions. The compound’s ability to form complexes with metal ions also plays a role in its detection capabilities.
相似化合物的比较
Similar Compounds
Dansyl Chloride: The precursor to Dansyl-isopropylamine, used for labeling amino acids and peptides.
Dansyl Hydrazine: Another dansyl derivative used in fluorescence applications.
Dansyl Cadaverine: Used in studying protein-protein interactions and enzyme activities.
Uniqueness
This compound is unique due to its specific structure, which combines the fluorescence properties of the dansyl group with the reactivity of isopropylamine. This combination makes it particularly useful in applications requiring strong fluorescence and specific reactivity with amino groups.
属性
IUPAC Name |
5-(dimethylamino)-N-propan-2-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(3)4/h5-11,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCKXJQNHMBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
